3,3-Dimethylindolin-4-amine dihydrochloride
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Overview
Description
3,3-Dimethylindolin-4-amine dihydrochloride is an organic compound . It has a molecular weight of 235.16 . The compound is solid in physical form .
Physical and Chemical Properties The IUPAC name for this compound is this compound . The InChI code is 1S/C10H14N2.2ClH/c1-10(2)6-12-8-5-3-4-7(11)9(8)10;;/h3-5,12H,6,11H2,1-2H3;2*1H .
Scientific Research Applications
Organic Synthesis and Catalysis
- Aminocarbonylation Reactions : It serves as an efficient source or facilitator in palladium-catalyzed aminocarbonylation reactions, where it contributes to the synthesis of aryl amides from aryl bromides, highlighting its utility in creating valuable amide bonds in organic synthesis (Wan et al., 2002).
- Synthesis of Dihydrothiophenes and Spirocyclic Compounds : It is involved in domino reactions with 1,3-thiazolidinedione, leading to the formation of dihydrothiophene derivatives or spirocyclohexano-1,3-thiazole, showcasing its role in synthesizing heterocyclic compounds, which are essential in medicinal chemistry (Sun et al., 2009).
Photophysical Studies
- Development of Fluorescent Sensors : Research has shown its derivatives' applications in creating highly selective sensors for detecting metal ions like Hg2+ and Cr3+ in neutral water, indicating its utility in environmental monitoring and analysis (Das et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
3,3-dimethyl-1,2-dihydroindol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-10(2)6-12-8-5-3-4-7(11)9(8)10;;/h3-5,12H,6,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTQBGVMWPVHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC(=C21)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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